

Application Notes and Protocols for IR-825

Conjugation to Antibodies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B15554104**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the near-infrared (NIR) fluorescent dye **IR-825** to antibodies. The use of an N-hydroxysuccinimide (NHS) ester of **IR-825** allows for a straightforward and reliable method of labeling primary amines on the antibody, creating a stable covalent bond. This application note includes a summary of required materials, a step-by-step experimental protocol, methods for characterizing the conjugate, and a visual representation of the workflow.

Introduction

IR-825 is a near-infrared fluorescent dye with an absorption maximum around 825 nm. Its properties make it a valuable tool for a variety of research and drug development applications, including in vivo imaging, flow cytometry, and immunofluorescence assays, where NIR dyes offer the advantage of reduced tissue autofluorescence. The conjugation of **IR-825** to antibodies enables the specific targeting and visualization of antigens of interest. The most common method for this conjugation is through the use of an NHS ester-activated dye, which reacts with primary amines (primarily on lysine residues) on the antibody to form a stable amide bond.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **IR-825** dye and the antibody conjugation process.

Parameter	Value	Notes
IR-825 Dye Properties		
Absorbance Maximum (λ_{max})	825 nm	
Molar Extinction Coefficient (ϵ)	$200,000 \text{ M}^{-1}\text{cm}^{-1}$	In DMSO
Antibody Preparation		
Recommended Concentration	2 - 3 mg/mL	Higher concentrations can improve labeling efficiency.
Reaction Conditions		
Recommended Buffer	0.1 M Sodium Bicarbonate or 50 mM Sodium Borate	Must be amine-free (e.g., no Tris or glycine).
Reaction pH	8.3 - 8.5	Optimal for the reaction between NHS ester and primary amines.
Recommended Dye:Antibody Molar Ratio	10:1 to 15:1	This is a starting point and should be optimized for each specific antibody.
Incubation Time	1 hour	At room temperature, protected from light.
Purification		
Method	Size Exclusion Chromatography (e.g., Sephadex G-25)	To remove unconjugated dye.

Experimental Protocol

This protocol outlines the steps for conjugating **IR-825** NHS ester to a typical IgG antibody.

Materials

- Antibody (in an amine-free buffer like PBS)

- **IR-825** NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.3
- 1 M Tris-HCl, pH 8.0 (for quenching)
- Size exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.4
- Spectrophotometer

Antibody Preparation

- If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS. This can be done using dialysis or a desalting column.
- Adjust the concentration of the antibody to 2-3 mg/mL in PBS.

Preparation of **IR-825** NHS Ester Stock Solution

- Allow the vial of **IR-825** NHS ester to warm to room temperature before opening to prevent condensation.
- Prepare a 10 mg/mL stock solution of **IR-825** NHS ester in anhydrous DMSO immediately before use.

Antibody pH Adjustment

- Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH to the optimal range for conjugation.

Conjugation Reaction

- Calculate the required volume of the **IR-825** NHS ester stock solution to achieve the desired dye:antibody molar ratio (a 10:1 to 15:1 ratio is a good starting point).

- While gently vortexing the antibody solution, add the calculated volume of the **IR-825** NHS ester stock solution.
- Incubate the reaction for 1 hour at room temperature, protected from light.

Quenching the Reaction (Optional)

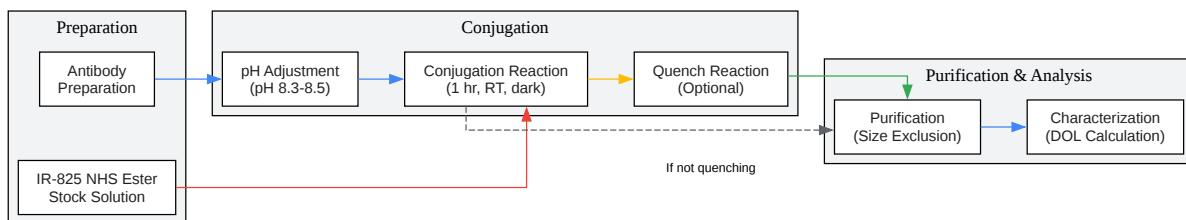
- To stop the reaction, add 1/10th volume of 1 M Tris-HCl (pH 8.0) to the reaction mixture.
- Incubate for 15 minutes at room temperature.

Purification of the Conjugate

- Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS.
- Apply the reaction mixture to the column.
- Elute the conjugate with PBS. The first colored fraction to elute will be the **IR-825**-antibody conjugate. The smaller, unconjugated dye molecules will elute later.
- Collect the conjugate fraction.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per antibody, should be determined.


- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 825 nm (A_{825}) using a spectrophotometer.
- Calculate the concentration of the antibody and the dye using the following formulas:
 - Antibody Concentration (M) = $[A_{280} - (A_{825} \times CF)] / \epsilon_{\text{antibody}}$
 - Where:
 - A_{280} is the absorbance at 280 nm.
 - A_{825} is the absorbance at 825 nm.

- CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for cyanine dyes).
- $\epsilon_{\text{antibody}}$ is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Dye Concentration (M) = $A_{825} / \epsilon_{\text{dye}}$
- Where:
 - A_{825} is the absorbance at 825 nm.
 - ϵ_{dye} is the molar extinction coefficient of **IR-825** (200,000 $\text{M}^{-1}\text{cm}^{-1}$).
- Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL is typically between 2 and 10, but this can vary depending on the antibody and the intended application.

Visual Workflow

The following diagram illustrates the experimental workflow for the conjugation of **IR-825** to an antibody.

[Click to download full resolution via product page](#)

Caption: Workflow for **IR-825** NHS ester conjugation to antibodies.

- To cite this document: BenchChem. [Application Notes and Protocols for IR-825 Conjugation to Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554104#ir-825-conjugation-to-antibodies-protocol\]](https://www.benchchem.com/product/b15554104#ir-825-conjugation-to-antibodies-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com